rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine-4-carboxamide, trans
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Overview
Description
Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine-4-carboxamide, trans, is a complex organic compound with potential applications in various scientific fields. It is characterized by its intricate structure which includes a hexahydro-2H-furo[3,4-b][1,4]oxazine ring system and a carboxamide group. This compound is often studied for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine-4-carboxamide, trans, typically involves multiple steps. One common method starts with the preparation of the hexahydro-2H-furo[3,4-b][1,4]oxazine ring system, followed by the introduction of the carboxamide group. This can be achieved through a series of reactions including cyclization, reduction, and amide formation. Specific reagents and catalysts such as borohydrides or Lewis acids might be employed to facilitate these transformations.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimizing reaction conditions to maximize yield and purity. This might involve using high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization or chromatography. The scalability of each reaction step is critically evaluated to ensure efficiency and cost-effectiveness in large-scale production.
Chemical Reactions Analysis
Types of Reactions: Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine-4-carboxamide, trans, is known to undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: In oxidation reactions, reagents such as potassium permanganate or osmium tetroxide can be employed to introduce or modify functional groups. Reduction reactions may involve hydrogenation with palladium catalysts or the use of reducing agents like sodium borohydride. Substitution reactions might utilize halides or other nucleophiles to replace existing functional groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could result in alcohols or amines. Substitution reactions typically lead to derivatives with altered side chains or functional groups.
Scientific Research Applications
Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine-4-carboxamide, trans, has garnered interest in various scientific fields due to its versatile chemical properties. In chemistry, it serves as a valuable intermediate in the synthesis of more complex molecules. Biologically, it is investigated for potential pharmacological activities, such as enzyme inhibition or receptor binding. In medicine, this compound's structure is explored for developing novel therapeutic agents. Additionally, in industry, it may be used in the production of specialty chemicals or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action of rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine-4-carboxamide, trans, involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play critical roles in biological processes. By binding to these targets, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine-4-carboxamide, trans, can be compared with other similar compounds, such as those within the furoxazine or carboxamide families While these compounds may share structural features, the unique arrangement of atoms in this compound, imparts distinct chemical and biological properties Similar compounds might include various derivatives of furoxazine and other carboxamides with different substituents or ring systems
Properties
CAS No. |
2408937-90-4 |
---|---|
Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
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